Benzene;dichlorotitanium

Description

However, the evidence extensively covers chlorinated benzene derivatives and related aromatic compounds. For instance, benzene dichlorides (e.g., 1,2-dichlorobenzene, 1,3-dichlorobenzene) and (dichloromethyl)benzene are well-documented . These compounds differ structurally and functionally from hypothetical titanium-containing analogs, as they involve halogen substitution on the benzene ring rather than coordination with transition metals.

Properties

CAS No. |

51367-94-3 |

|---|---|

Molecular Formula |

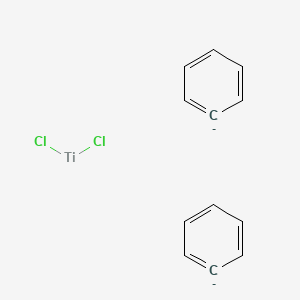

C12H10Cl2Ti-2 |

Molecular Weight |

272.98 g/mol |

IUPAC Name |

benzene;dichlorotitanium |

InChI |

InChI=1S/2C6H5.2ClH.Ti/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+2/p-2 |

InChI Key |

MHHUSBZJPQTUKS-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.Cl[Ti]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene;dichlorotitanium can be synthesized through the reaction of titanium tetrachloride with benzene in the presence of a reducing agent. One common method involves the use of magnesium as the reducing agent. The reaction typically takes place under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Benzene;dichlorotitanium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide and benzene derivatives.

Reduction: Reduction reactions can lead to the formation of titanium hydrides and other reduced titanium species.

Substitution: The chlorine atoms in this compound can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions typically require the presence of nucleophiles, such as Grignard reagents or organolithium compounds.

Major Products Formed

Oxidation: Titanium dioxide and benzene derivatives.

Reduction: Titanium hydrides and reduced titanium species.

Substitution: Various substituted this compound compounds.

Scientific Research Applications

Benzene;dichlorotitanium has several applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems.

Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.

Industry: Utilized in the production of high-performance materials, such as advanced ceramics and composites.

Mechanism of Action

The mechanism of action of benzene;dichlorotitanium involves its interaction with various molecular targets and pathways. The titanium atom in the compound can coordinate with different ligands, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, such as catalysis and redox processes.

Comparison with Similar Compounds

Comparison of Chlorinated Benzene Derivatives

Below is a detailed comparison of structurally similar dichlorinated benzene compounds, based on the evidence provided:

Table 1: Key Properties of Dichlorinated Benzene Derivatives

Research Findings:

Chemical Stability: 1,3-Dichlorobenzene exhibits higher thermal stability compared to its 1,2- and 1,4-isomers due to symmetrical charge distribution .

Environmental Impact :

- m-Dichlorobenzene is classified as a persistent organic pollutant (POP) due to bioaccumulation in aquatic ecosystems .

Applications :

- 1,3-Dichlorobenzene is a precursor for herbicides like chlorpropham, while (dichloromethyl)benzene is used in the synthesis of benzyl alcohol derivatives .

Limitations and Gaps in Data for Titanium-Containing Analogues

For comparison:

Table 2: Titanium Dichloride vs. Chlorinated Benzene Derivatives

| Property | Titanium Dichloride (TiCl₂) | 1,3-Dichlorobenzene |

|---|---|---|

| Structure | Ionic crystal lattice | Aromatic ring with Cl substituents |

| Reactivity | Redox-active metal center | Electrophilic substitution |

| Applications | Catalyst in polymerization | Solvent, chemical intermediate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.